

TM5275 Sodium: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	TM5275 sodium	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **TM5275 sodium**, a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). This guide consolidates key data on its physicochemical properties, mechanism of action, relevant signaling pathways, and summaries of significant experimental findings.

Core Properties of TM5275 Sodium

TM5275 sodium has been characterized for its fundamental chemical and physical properties, which are crucial for experimental design and formulation.



Property	Value	Citation(s)
Molecular Weight	543.97 g/mol	[1][2]
Exact Mass	543.1537 g/mol	[3]
Chemical Formula	C28H27CIN3NaO5	[1][2][3]
CAS Number	1103926-82-4	[1][2][3]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO	[1][2]
Appearance	White to off-white solid	
Storage	Store at +4°C	[1][2]

Mechanism of Action and Signaling Pathways

TM5275 functions as a direct inhibitor of PAI-1, a key regulator in the fibrinolytic system. By inhibiting PAI-1, TM5275 prevents the formation of irreversible complexes with tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). This action preserves the activity of these plasminogen activators, leading to enhanced conversion of plasminogen to plasmin, which in turn promotes the breakdown of fibrin clots.[4]

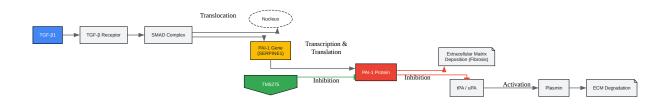
Docking studies have indicated that TM5275 binds to a specific site on the PAI-1 molecule, inducing a conformational change that prevents its interaction with target proteases.[2] This targeted inhibition leads to a profibrinolytic state.

The downstream effects of PAI-1 inhibition by TM5275 extend to several critical signaling pathways implicated in fibrosis, cell proliferation, and apoptosis.

TGF-β Signaling Pathway in Fibrosis

Transforming Growth Factor- β (TGF- β) is a master regulator of fibrosis. It stimulates the production of extracellular matrix (ECM) components and also upregulates PAI-1 expression. TM5275 has been shown to counteract the fibrotic effects of TGF- β . By inhibiting PAI-1, TM5275 disrupts this profibrotic signaling cascade.[3][5]



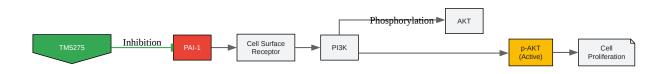


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Figure 1. TGF-β signaling pathway and the inhibitory action of TM5275.

PI3K/AKT Signaling in Cell Proliferation

In certain cellular contexts, such as in activated hepatic stellate cells, PAI-1 can promote cell proliferation through the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. Studies have demonstrated that TM5275 can suppress this PAI-1-mediated proliferation by inhibiting the phosphorylation of AKT.[3]



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Figure 2. Inhibition of PAI-1-mediated PI3K/AKT signaling by TM5275.

Summary of Preclinical Data

TM5275 has been evaluated in various preclinical models, demonstrating its therapeutic potential in thrombosis, fibrosis, and oncology.



Model System	Key Findings	Dosing and Administration	Citation(s)
Rat Models of Thrombosis	Showed significant antithrombotic effects. [5]	Oral administration.	[5]
Non-Human Primate Thrombosis Model	Demonstrated antithrombotic benefits without a significant increase in bleeding time.	Oral administration.	[1]
Rat Models of Hepatic Fibrosis	Markedly ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells.[3]	Oral administration.	[3]
Mouse Model of Intestinal Fibrosis	Attenuated TNBS- induced colonic fibrosis by upregulating MMP-9 and decreasing collagen accumulation.[5]	50 mg/kg, oral administration as a carboxymethyl cellulose suspension.	[5]
In Vitro Ovarian Cancer Cells	Induced apoptosis through the intrinsic apoptotic pathway.[6]	100 μM in cell culture.	[1][6]
Vascular Endothelial Cells (In Vitro)	Prolonged the retention of tPA on the cell surface and enhanced fibrinolysis. [4]	20 and 100 μM in cell culture.	[4]



Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TM5275.

In Vivo Thrombosis Model (Rat)

- Objective: To assess the antithrombotic efficacy of TM5275.
- Animal Model: Male rats.
- Procedure:
 - Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid artery thrombosis or an arteriovenous shunt model).
 - Administer TM5275 or vehicle control orally at specified doses.
 - Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the vessel.
 - Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet function to evaluate bleeding risk.
- Reference:[5]

In Vitro Cell Proliferation Assay (Hepatic Stellate Cells)

- Objective: To determine the effect of TM5275 on PAI-1- or TGF-β1-induced cell proliferation.
- Cell Line: Rat hepatic stellate cell line (e.g., HSC-T6).
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere.
 - Treat cells with recombinant PAI-1 or TGF-β1 in the presence or absence of varying concentrations of TM5275.

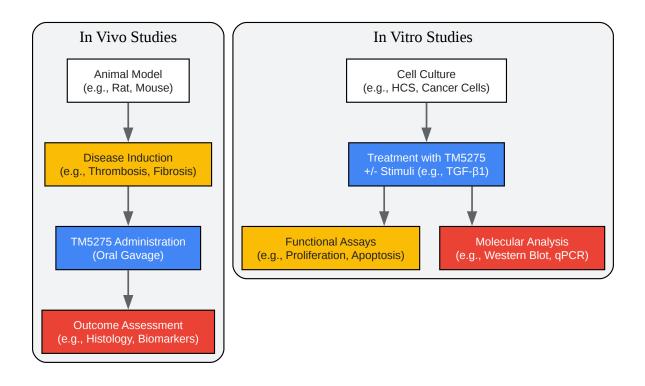


- Incubate for a specified period (e.g., 24-72 hours).
- Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
- Reference:[3]

Western Blot Analysis for Signaling Pathway Components

- Objective: To investigate the effect of TM5275 on protein expression and phosphorylation.
- Procedure:
 - Treat cells with the appropriate stimuli (e.g., TGF-β1) with or without TM5275.
 - Lyse the cells and quantify total protein concentration.
 - Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
 - Probe the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, PAI-1, caspases).
 - Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
 - Visualize and quantify the protein bands.
- Reference:[3][6]





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Figure 3. General experimental workflow for the evaluation of TM5275.

Clinical Development Status

TM5275 is part of a series of orally bioavailable PAI-1 inhibitors that have been developed to improve upon earlier compounds. While specific phase information for TM5275 is not detailed in the provided search results, related second-generation molecules have progressed into clinical trials for various indications, underscoring the therapeutic potential of this class of inhibitors.[7]

Conclusion

TM5275 sodium is a well-characterized PAI-1 inhibitor with demonstrated efficacy in preclinical models of thrombosis and fibrosis. Its mechanism of action, centered on the modulation of the fibrinolytic system and key signaling pathways such as TGF-β and PI3K/AKT, presents a compelling rationale for its therapeutic development. The data summarized in this guide



provide a solid foundation for researchers and drug development professionals interested in exploring the potential of PAI-1 inhibition.

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